benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[221]heptane-2-carboxylate is a bicyclic compound featuring a diazabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves multicomponent synthesis techniques that are scalable and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex bicyclic structures.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells via the caspase-dependent apoptotic pathway without triggering necrotic cell death .
Comparison with Similar Compounds
Similar Compounds
Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride: Similar in structure but differs in the presence of a hydrochloride group.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Uniqueness
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific structural configuration and the presence of an oxo group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c16-12-11-6-10(14-12)7-15(11)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16)/t10-,11-/m0/s1 |
InChI Key |
QGZGSIHDQUEGTM-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1C(=O)N2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(C1C(=O)N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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